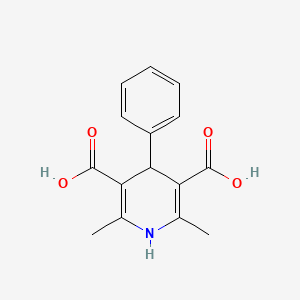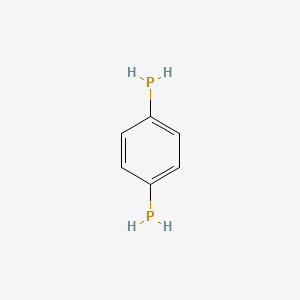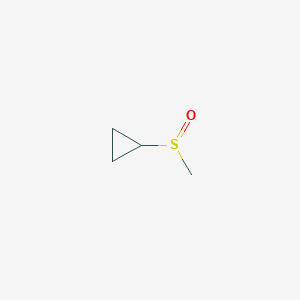
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a chemical compound with significant applications in various fields such as organic synthesis, chemical biology, and materials science. This compound is characterized by its unique structure, which includes both sulfonyl and fluorinated groups, making it a valuable intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride typically involves the introduction of fluorosulfonyl groups into organic molecules. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of this compound often relies on the fluoride-chloride exchange from corresponding sulfonyl chlorides. Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), FDIT, and AISF. These reagents facilitate the formation of sulfonyl fluorides under controlled conditions .
Major Products Formed
The major products formed from these reactions are typically sulfonyl fluorides, which are valuable intermediates in the synthesis of various bioactive molecules and materials .
Aplicaciones Científicas De Investigación
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in drug discovery and the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its ability to form stable sulfonyl fluoride linkages. These linkages are highly reactive and can interact with various molecular targets, including proteins and nucleic acids. The compound’s unique structure allows it to participate in click chemistry reactions, facilitating the formation of complex molecular assemblies .
Comparación Con Compuestos Similares
Similar Compounds
Ethanesulfonyl fluoride: This compound shares the sulfonyl fluoride motif but lacks the tetrafluoropropanoyl group.
Sulfuryl fluoride: Another compound with similar reactivity but different structural features.
Uniqueness
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its combination of sulfonyl and fluorinated groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specialized functions .
Propiedades
| 77705-90-9 | |
Fórmula molecular |
C5H5F5O3S |
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5H5F5O3S/c1-2-14(12,13)5(9,10)4(7,8)3(6)11/h2H2,1H3 |
Clave InChI |
KKCYGQQESJQOTA-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(C(C(=O)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

